2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester is an organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid group, a hydroxy group, a nitro group, and an acetyloxyethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester typically involves the following steps:
Nitration: The nitration of 2-Naphthalenecarboxylic acid is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-(acetyloxy)ethyl alcohol in the presence of a catalyst such as sulfuric acid or a suitable esterification catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Amides or esters.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The presence of functional groups such as the nitro and hydroxy groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxy, nitro, and ester groups, making it less reactive.
4-Hydroxy-2-naphthalenecarboxylic acid: Contains a hydroxy group but lacks the nitro and ester groups.
6-Nitro-2-naphthalenecarboxylic acid: Contains a nitro group but lacks the hydroxy and ester groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both electron-donating (hydroxy) and electron-withdrawing (nitro) groups, along with the ester functionality, allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C15H13NO7 |
---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
2-acetyloxyethyl 4-hydroxy-6-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13NO7/c1-9(17)22-4-5-23-15(19)11-6-10-2-3-12(16(20)21)8-13(10)14(18)7-11/h2-3,6-8,18H,4-5H2,1H3 |
InChI Key |
IWBOJBHTWANKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC(=O)C1=CC(=C2C=C(C=CC2=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.